molecular formula C10H19FN2O2 B13215776 tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate

Cat. No.: B13215776
M. Wt: 218.27 g/mol
InChI Key: BLEBGRGBFNZIIP-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with a fluorine atom at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine group on the methyl side chain. This compound is structurally significant in medicinal chemistry due to the pyrrolidine scaffold’s conformational rigidity and fluorine’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity.

Properties

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBGRGBFNZIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Starting from appropriately substituted pyrrolidine derivatives or amino acid precursors.
  • Introduction of the fluorine atom at the 4-position of the pyrrolidine ring.
  • Protection of the amino group as a tert-butyl carbamate (Boc protection).
  • Functionalization at the 2-position with a methyl linker to the carbamate nitrogen.

Key Synthetic Routes and Reaction Conditions

Boc Protection of Amino Groups
  • The tert-butyl carbamate protecting group is introduced using tert-butyl carbamate reagents, commonly via reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • Typical solvents: dichloromethane (DCM), ethyl acetate (E.A.).
  • Temperature range: 0 °C to room temperature.
  • Base catalysts: triethylamine (TEA) or N-methylmorpholine (NMM) to scavenge generated acid.
Fluorination at the 4-Position of Pyrrolidine
  • Fluorination is achieved by selective substitution reactions on pyrrolidine intermediates.
  • Methods include nucleophilic fluorination using fluorinating agents or electrophilic fluorination on protected pyrrolidine substrates.
  • Reaction conditions are optimized to maintain stereochemical integrity, often requiring low temperatures (-20 to 5 °C) and anhydrous solvents.
Formation of the Methyl Linker at the 2-Position
  • The 2-position methyl linkage to the carbamate nitrogen is typically introduced via alkylation or reductive amination.
  • Alkylation involves reaction of the 2-position functional group (e.g., hydroxymethyl or halomethyl) with the carbamate nitrogen under controlled conditions.
  • Reductive amination may be used where an aldehyde or ketone intermediate reacts with the amine followed by reduction.

Representative Synthesis Example from Literature and Patents

A patent (CN102020589B) describes a preparation method for a related tert-butyl carbamate derivative, which can be adapted for tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate:

Step Description Conditions Notes
1. Formation of Mixed Anhydride N-BOC-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) forming a mixed acid anhydride. Solvent: anhydrous ethyl acetate; Temp: -20 to 5 °C; Base: N-methylmorpholine (NMM) Ensures activation of carboxyl group for condensation.
2. Condensation Reaction Mixed anhydride condenses with benzylamine derivative to form Boc-protected intermediate. Same as above High stereoselectivity and yield (~77%).
3. Fluorination and Cyclization Introduction of fluorine at 4-position on pyrrolidine ring via selective fluorination. Fluorinating agents, low temperature Maintains stereochemistry; critical for activity.
4. Purification Crystallization or chromatographic purification to isolate target compound. Solvent systems vary Ensures high purity for pharmaceutical use.

This method emphasizes anhydrous and low-temperature conditions to maximize yield and stereochemical purity while minimizing by-products and environmental impact.

Challenges and Improvements

  • Earlier methods using Cbz protection and methyl iodide with silver oxide were costly and less suitable for scale-up.
  • The Boc protection method is preferred industrially due to lower cost and ease of deprotection.
  • Controlling esterification side reactions during alkylation is critical to avoid impurities.
  • Environmental considerations have led to greener solvents and reagents in recent protocols.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Starting material N-BOC-D-serine or protected pyrrolidine Basis for stereochemical control
Fluorination agent Selective fluorinating reagent E.g., DAST, Deoxo-Fluor, or electrophilic fluorine
Solvent Ethyl acetate, dichloromethane Anhydrous preferred
Temperature -20 to 40 °C (preferably -10 to 5 °C) Low temperature favors stereochemical fidelity
Base N-methylmorpholine, triethylamine Acid scavenger
Reaction time Several hours (varies by step) Monitored by TLC or HPLC
Yield 70-80% (depending on step) Optimized via reaction conditions
Purification Crystallization, chromatography Required for pharmaceutical-grade purity

Research Findings and Industrial Relevance

  • The compound serves as a critical intermediate in the synthesis of lacosamide, an antiepileptic drug.
  • The Boc-protected fluoropyrrolidine intermediate allows for efficient downstream functionalization.
  • Industrial processes favor routes minimizing hazardous reagents and maximizing atom economy.
  • Recent patents and publications focus on improving yield, stereoselectivity, and environmental footprint.

Chemical Reactions Analysis

  • Scientific Research Applications

    tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is a derivative of pyrrolidine, a nitrogen-containing heterocycle, that is used in chemical and biological research. It is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

    Scientific Research Applications

    tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride has several applications in scientific research:

    • Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
    • Biology It is employed in the study of enzyme mechanisms and protein-ligand interactions.
    • Medicine It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
    • Industry It is utilized in the production of pharmaceuticals and agrochemicals.

    The biological activity of tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The fluoropyrrolidine allows for the formation of hydrogen bonds and electrostatic interactions with active sites of target proteins. The carbamate group acts as a reversible inhibitor by forming covalent bonds with target enzymes, enhancing binding affinity and specificity.

    Enzyme Inhibition

    Research indicates that tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride may exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system. Inhibition of AChE can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease.

    Studies on Interaction Mechanisms

    Mechanism of Action

    • The exact mechanism by which tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate exerts its effects remains an active area of research.
    • It likely involves interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    Table 1: Structural and Functional Group Comparisons

    Compound Name (CAS/Reference) Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
    tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate (Target) Pyrrolidine 4-F on pyrrolidine; Boc on methyl side chain C₁₀H₁₇FN₂O₂ 228.26 (calculated)
    tert-Butyl 4-methylpyridin-2-ylcarbamate (I) Pyridine 4-Me on pyridine; Boc on N C₁₁H₁₆N₂O₂ 208.26
    tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) Benzyl 2-F, 4-thiazole on benzene; Boc on benzyl C₁₇H₂₀FN₂O₂S 348.42
    tert-Butyl (2-chloropyrimidin-4-yl)carbamate Pyrimidine 2-Cl on pyrimidine; Boc on N C₉H₁₂ClN₃O₂ 229.66
    tert-ButylN-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate Pyridine + benzoyl 4-F-benzoyl on pyridine; Boc on N-benzyl C₂₆H₂₆FN₃O₃ 459.50

    Key Observations :

    • Fluorine Positioning : Fluorine at the 4-position of pyrrolidine may enhance metabolic stability compared to fluorine on aromatic rings (e.g., 2-fluoro in 42d ).
    • Functional Groups : Thiazole (42d) or benzoyl substituents introduce π-stacking or hydrophobic interactions absent in the target compound.

    Key Observations :

    • The target compound likely employs reductive amination or Boc protection of a pyrrolidine precursor, akin to methods in .
    • Suzuki coupling (e.g., 42d ) is critical for introducing aromatic heterocycles but is unnecessary for aliphatic pyrrolidine derivatives.
    • Lower yields (e.g., 36% for 42d) highlight challenges in introducing bulky substituents compared to simpler carbamates.

    Physicochemical and Pharmacological Properties

    Table 3: Property and Application Comparison

    Compound Physical State Application/Activity Notable Properties Reference
    tert-Butyl 4-methylpyridin-2-ylcarbamate (I) Crystalline solid Intermediate for p38 MAP kinase inhibitors Forms N–H···N hydrogen-bonded dimers
    tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) Colorless oil VHL E3 ligase ligand development High lipophilicity (logP ~3.5)
    tert-Butyl (2-chloropyrimidin-4-yl)carbamate Solid Building block for nucleoside analogs Chlorine enhances electrophilicity
    Target Compound (Hypothetical) Likely oil or solid Kinase inhibitor intermediate Fluorine improves metabolic stability N/A

    Key Observations :

    • Fluorinated aromatic carbamates (e.g., 42d ) exhibit higher lipophilicity than aliphatic analogs, affecting membrane permeability.
    • Hydrogen-bonding motifs (e.g., dimers in ) influence crystallization and solubility.
    • The target compound’s pyrrolidine core may improve aqueous solubility compared to aromatic derivatives.

    Biological Activity

    tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate, with the CAS number 1824210-76-5, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

    • IUPAC Name : tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
    • Molecular Formula : C10H19FN2O2
    • Molecular Weight : 218.27 g/mol
    • Purity : ≥95%

    The biological activity of this compound primarily involves its interaction with specific biological targets:

    • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes that are crucial in various metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease.
    • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.

    Biological Activity and Efficacy

    Research has indicated that this compound exhibits various biological activities:

    Antioxidant Activity

    Studies suggest that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.

    Neuroprotective Effects

    In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides. This suggests a potential role in the management of Alzheimer's disease by reducing neuroinflammation and promoting cell survival.

    Study 1: Neuroprotective Effects Against Amyloid Beta

    A study focused on the protective effects of this compound against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated:

    • Cell Viability : The compound improved cell viability significantly when co-treated with amyloid-beta.
    • Mechanism : It was hypothesized that the compound reduces inflammatory cytokines like TNF-alpha, contributing to its neuroprotective effects.

    Study 2: Enzyme Inhibition Profile

    Research also highlighted the compound's role as an acetylcholinesterase inhibitor:

    CompoundIC50 (nM)Target
    This compound45.7Acetylcholinesterase

    This inhibition profile suggests potential utility in treating cognitive impairments associated with Alzheimer's disease.

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